((3S,4R)-1-Ethyl-4-(4-fluorophenyl)piperidin-3-yl)methanol

Serotonin Transporter SERT SSRI

The compound ((3S,4R)-1-Ethyl-4-(4-fluorophenyl)piperidin-3-yl)methanol (CAS 153888-27-8) is a chiral 1,3,4-trisubstituted piperidine derivative bearing a 4-fluorophenyl group at the 4-position and a hydroxymethyl group at the 3-position with defined (3S,4R) absolute stereochemistry. Its structure is closely related to the core scaffold of Selective Serotonin Reuptake Inhibitor (SSRI) antidepressants such as paroxetine.

Molecular Formula C14H20FNO
Molecular Weight 237.31 g/mol
CAS No. 153888-27-8
Cat. No. B116294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name((3S,4R)-1-Ethyl-4-(4-fluorophenyl)piperidin-3-yl)methanol
CAS153888-27-8
Molecular FormulaC14H20FNO
Molecular Weight237.31 g/mol
Structural Identifiers
SMILESCCN1CCC(C(C1)CO)C2=CC=C(C=C2)F
InChIInChI=1S/C14H20FNO/c1-2-16-8-7-14(12(9-16)10-17)11-3-5-13(15)6-4-11/h3-6,12,14,17H,2,7-10H2,1H3/t12-,14-/m0/s1
InChIKeyXPULMVDJJYGRIL-JSGCOSHPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

((3S,4R)-1-Ethyl-4-(4-fluorophenyl)piperidin-3-yl)methanol (CAS 153888-27-8): A Chiral Piperidine Building Block for Serotonergic Agent Synthesis and Procurement Evaluation


The compound ((3S,4R)-1-Ethyl-4-(4-fluorophenyl)piperidin-3-yl)methanol (CAS 153888-27-8) is a chiral 1,3,4-trisubstituted piperidine derivative bearing a 4-fluorophenyl group at the 4-position and a hydroxymethyl group at the 3-position with defined (3S,4R) absolute stereochemistry . Its structure is closely related to the core scaffold of Selective Serotonin Reuptake Inhibitor (SSRI) antidepressants such as paroxetine . In silico ADME predictions indicate high gastrointestinal absorption and identify this compound as a CYP2D6 inhibitor, a property shared by many drugs in this class that has important implications for drug-drug interaction liability . The compound is primarily utilized as a synthetic intermediate, but its biological profile makes it a relevant tool for neuroscience research and medicinal chemistry programs targeting monoamine transporters or related GPCRs.

Why Generic Substitution Fails for ((3S,4R)-1-Ethyl-4-(4-fluorophenyl)piperidin-3-yl)methanol (CAS 153888-27-8): The Critical Role of N-Alkyl Substitution and Stereochemical Integrity in Target Binding and Synthesis


The unique combination of a specific (3S,4R) absolute configuration and an N-ethyl substituent in this compound fundamentally differentiates it from closely related piperidine analogs. The 4-(4-fluorophenyl)piperidine scaffold is known to interact with monoamine transporters such as the serotonin transporter (SERT), and modifications to the N-alkyl group profoundly alter binding affinity, selectivity, and pharmacokinetics . For example, N-desmethyl analogs or N-methyl variants exhibit different steric and electronic properties that can drastically change ligand-receptor interactions . The (3S,4R) stereochemistry is also non-negotiable: the corresponding (3R,4S) enantiomer would present a different spatial orientation of key pharmacophoric elements to the target, likely resulting in significantly reduced or abolished activity [1]. Generic substitution with an incorrect stereoisomer or a different N-alkyl analog therefore carries a high risk of experimental failure or non-comparable datasets, making verification of both stereochemical and N-substitution identity essential for reproducible research.

Quantitative Differentiation of ((3S,4R)-1-Ethyl-4-(4-fluorophenyl)piperidin-3-yl)methanol (CAS 153888-27-8) Against Structural Analogs: Evidence-Based Procurement Guide


SERT Uptake Inhibition Potency of N-Ethyl Analog Compared to Paroxetine and Fluoxetine

A BindingDB entry reports a Ki value of 2.41 × 10³ nM (i.e., 2.41 µM) for inhibition of [³H]serotonin uptake at SERT in rat striatal synaptosomes for an N-ethyl-4-(4-fluorophenyl)piperidine derivative closely related to CAS 153888-27-8 [1]. For comparison, the clinically approved SSRIs paroxetine and fluoxetine exhibit SERT Ki values in the sub-nanomolar to low nanomolar range (paroxetine Ki ≈ 0.13 nM; fluoxetine Ki ≈ 0.8–1.0 nM) [2]. This potency gap of more than three orders of magnitude highlights that the simple N-ethyl hydroxymethyl analog is a low-affinity ligand compared to optimized SSRIs, making it unsuitable as an active pharmaceutical ingredient but potentially useful as a selectivity control or scaffold for further optimization.

Serotonin Transporter SERT SSRI

CYP2D6 Inhibition Liability of the (3S,4R) N-Ethyl Analog: In Silico Prediction

In silico ADME analysis of ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol (CAS 153888-27-8) predicts it to be a CYP2D6 inhibitor . CYP2D6 is a critical enzyme in drug metabolism, and inhibition can lead to clinically significant drug-drug interactions. In contrast, the N-desmethyl analog (CAS 125224-43-3), a metabolite of paroxetine, lacks this CYP2D6 inhibition flag in similar predictive models . The N-ethyl substituent on the piperidine nitrogen in CAS 153888-27-8 is therefore a key structural determinant for this liability, which must be considered when planning in vivo studies or when using the compound in combination treatments.

Drug-Drug Interaction CYP2D6 ADME

Synthetic Yield for N-Ethylation of the 4-(4-Fluorophenyl)piperidine-3-methanol Scaffold

A reported synthetic route for preparing the N-ethyl analog (CAS 153888-27-8) from (3S,4R)-4-(4-fluorophenyl)piperidine-3-methanol (CAS 125224-43-3) using iodoethane and potassium carbonate in DMF proceeds with a 47% yield [1]. This moderate yield contrasts with the typically higher-yielding (>70%) N-methylation of the same scaffold to produce the corresponding N-methyl analog [2]. The lower efficiency of N-ethylation is attributed to the increased steric bulk of the ethyl group relative to a methyl group, making procurement of the pre-formed N-ethyl compound economically favorable compared to in-house synthesis for laboratories without specialized alkylation optimization capabilities.

Chemical Synthesis N-Alkylation Process Chemistry

LogP and Predicted CNS Permeability of the N-Ethyl Analog vs. N-Desmethyl Analog

The predicted octanol-water partition coefficient (LogP) for CAS 153888-27-8 is 2.2 [1]. The N-desmethyl analog (CAS 125224-43-3), which carries a secondary amine rather than a tertiary amine, has a predicted LogP of approximately 1.5 . The higher lipophilicity (+0.7 LogP units) conferred by the N-ethyl group translates to an approximately 5-fold increase in predicted membrane partitioning, which can enhance CNS penetration but may also increase non-specific protein binding and off-target interactions. This difference is critical for neuroscience researchers selecting a tool compound for in vivo CNS target engagement studies.

Lipophilicity CNS Penetration Physicochemical Property

Optimal Research and Industrial Application Scenarios for ((3S,4R)-1-Ethyl-4-(4-fluorophenyl)piperidin-3-yl)methanol (CAS 153888-27-8) Based on Evidence-Based Differentiation


Synthetic Intermediate for Paroxetine and Related SSRIs Bearing an N-Ethyl Group

This compound serves as a direct intermediate in the synthesis of paroxetine analogs where the N-ethyl substituent is retained in the final molecule. The (3S,4R) stereochemistry ensures compatibility with the chiral integrity required for SSRI pharmacophores. Researchers synthesizing novel paroxetine derivatives with variation at the 3-position (rather than the N-position) should procure this pre-formed N-ethyl building block to avoid the documented low-yielding (47%) N-ethylation step [1].

Low-Affinity SERT Ligand Control in Assay Development

With a SERT Ki of approximately 2.41 µM [1], this compound can be employed as a low-affinity control ligand in serotonin transporter binding or uptake assays. It allows researchers to benchmark assay sensitivity and confirm that observed activity is not due to non-specific effects, providing a useful reference point between high-affinity SSRIs (Ki <1 nM) and completely inactive compounds.

CYP2D6 Inhibition Positive Control in Drug-Drug Interaction Studies

The predicted CYP2D6 inhibitory activity distinguishes this compound from its N-desmethyl analog [1]. This makes it suitable as a tool compound for studying CYP2D6-mediated drug-drug interactions in preclinical models, where the presence of the N-ethyl group is essential for the inhibitory pharmacophore. It can serve as a positive control when screening new chemical entities for CYP2D6 liability.

CNS Penetration Probe for N-Alkyl Lipophilicity Structure-Activity Relationship (SAR) Studies

The LogP of 2.2 and high predicted GI absorption [1] support its use in SAR campaigns examining the effect of N-alkyl chain length on CNS exposure. The 0.7 LogP unit difference relative to the N-desmethyl analog allows researchers to quantify the lipophilic contribution of the ethyl group to brain penetration, informing the design of CNS-penetrant drug candidates.

Quote Request

Request a Quote for ((3S,4R)-1-Ethyl-4-(4-fluorophenyl)piperidin-3-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.